ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the cyclohexylcarbonyl and thienylsulfonyl groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or amine.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
Uniqueness
ETHYL 2-METHYL-5-[N-(THIOPHENE-2-SULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both cyclohexylcarbonyl and thienylsulfonyl groups distinguishes it from similar compounds, providing unique properties and applications.
Properties
Molecular Formula |
C23H25NO6S2 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
ethyl 5-[cyclohexanecarbonyl(thiophen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H25NO6S2/c1-3-29-23(26)21-15(2)30-19-12-11-17(14-18(19)21)24(22(25)16-8-5-4-6-9-16)32(27,28)20-10-7-13-31-20/h7,10-14,16H,3-6,8-9H2,1-2H3 |
InChI Key |
ZOTCMXLZOFPXMB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CS4)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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